Product packaging for Argininosuccinate(Cat. No.:)

Argininosuccinate

Cat. No.: B1211890
M. Wt: 290.27 g/mol
InChI Key: KDZOASGQNOPSCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Argininosuccinate, also known as argininosuccinic acid, is a crucial non-proteinogenic amino acid and a key intermediate in the urea cycle, the primary pathway for ammonia detoxification in ureotelic species . This compound is biosynthesized from citrulline and aspartate in a reaction catalyzed by this compound synthetase (ASS1) . The subsequent hydrolysis of this compound, catalyzed by the enzyme this compound lyase (ASL), yields the amino acid L-arginine and fumarate, a metabolite that can enter the citric acid cycle . This dual role makes this compound a critical node connecting nitrogen metabolism to central carbon metabolism. Beyond its fundamental role in the liver-based urea cycle, this compound is integral to the citrulline-NO cycle, which operates in various non-hepatic tissues . This cycle is essential for maintaining cellular arginine pools, which serve as the sole substrate for nitric oxide synthase (NOS) for the production of nitric oxide (NO), a vital signaling molecule involved in cardiovascular physiology, neurotransmission, and immune response . Research into this compound is therefore pivotal for understanding a wide range of physiological and pathological processes, from hepatic function to vascular tone and immune regulation. In a research context, this compound is vital for studying argininosuccinic aciduria (ASA), a rare autosomal recessive disorder caused by a deficiency in the ASL enzyme . This metabolic disease is characterized by the accumulation of ammonia and this compound in the blood, leading to potential encephalopathy, hepatomegaly, and neurological complications . Investigations using this compound can help elucidate the pathophysiological mechanisms of this disorder, including the associated nitric oxide imbalance and oxidative stress, and contribute to the development of novel therapeutic strategies . This product is presented for laboratory research applications only. It is strictly not intended for use as a drug, for diagnostic purposes, or for any form of human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18N4O6 B1211890 Argininosuccinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18N4O6

Molecular Weight

290.27 g/mol

IUPAC Name

2-[[N'-(4-amino-4-carboxybutyl)carbamimidoyl]amino]butanedioic acid

InChI

InChI=1S/C10H18N4O6/c11-5(8(17)18)2-1-3-13-10(12)14-6(9(19)20)4-7(15)16/h5-6H,1-4,11H2,(H,15,16)(H,17,18)(H,19,20)(H3,12,13,14)

InChI Key

KDZOASGQNOPSCU-UHFFFAOYSA-N

SMILES

C(CC(C(=O)O)N)CN=C(N)NC(CC(=O)O)C(=O)O

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)NC(CC(=O)O)C(=O)O

Synonyms

Acid, Argininosuccinic
Argininosuccinic Acid
N-(4-Amino-4-carboxybutyl)amidino-L-aspartic Acid

Origin of Product

United States

Argininosuccinate Metabolic Pathways and Their Interconnections

Linkages of Argininosuccinate Metabolism to Other Biochemical Networks

Integration with Nitric Oxide Synthesis Pathways

This compound plays an indirect yet critical role in nitric oxide (NO) synthesis. The enzyme this compound lyase (ASL) catalyzes the breakdown of this compound into L-arginine and fumarate (B1241708) uniprot.orge-century.uswikipedia.orgmedlineplus.govnih.govpnas.orgdroracle.aibu.edu.egresearchgate.net. L-arginine is the sole endogenous precursor for the synthesis of nitric oxide (NO) by a family of enzymes known as nitric oxide synthases (NOS) e-century.usbiologists.comfrontiersin.orgnih.govresearchgate.netmdpi.comresearchgate.net. NO is a vital signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses biologists.commdpi.com. The conversion of citrulline to arginine via this compound synthase (ASS) and this compound lyase (ASL) forms the citrulline-NO cycle, which is particularly important for maintaining arginine availability for NOS, especially in cells that synthesize NO endogenously, such as endothelial cells and macrophages e-century.usresearchgate.netresearchgate.netnih.gov.

Contribution to Polyamine Biosynthesis

The metabolic pathway originating from this compound significantly contributes to polyamine biosynthesis. Following the cleavage of this compound by ASL, the resulting arginine can be further metabolized. A key step involves the conversion of arginine to ornithine by the enzyme arginase e-century.usnih.govfrontiersin.orgnih.govnih.govresearchgate.netnih.gov. Ornithine is a direct precursor for the synthesis of putrescine, the foundational polyamine, through the action of ornithine decarboxylase (ODC) nih.govresearchgate.netoup.comuniprot.orgmicrobialcell.com. Putrescine is then sequentially converted to spermidine (B129725) and spermine (B22157) by spermidine synthase and spermine synthase, respectively researchgate.netoup.commdpi.com. In some organisms, arginine can also be directly decarboxylated to putrescine by arginine decarboxylase (ADC) researchgate.netmdpi.com. Polyamines are essential for cell growth, proliferation, and differentiation microbialcell.com.

Involvement in Creatine (B1669601) Synthesis

This compound indirectly supports creatine synthesis by providing its precursor, arginine. After this compound is converted to arginine by ASL, this arginine molecule is utilized in a two-step enzymatic process to form creatine. The first step involves the enzyme L-arginine:glycine amidinotransferase (AGAT), which transfers the guanidino group from arginine to glycine, producing guanidinoacetate and ornithine nih.govembopress.orgcreative-proteomics.comahajournals.orgphysiology.orgnih.gov. Subsequently, guanidinoacetate methyltransferase (GAMT) methylates guanidinoacetate using S-adenosylmethionine (SAM) as a methyl donor, yielding creatine and S-adenosylhomocysteine (SAH) nih.govembopress.orgcreative-proteomics.comahajournals.orgphysiology.org. Creatine plays a crucial role in cellular energy buffering, particularly in muscle and brain tissues, by serving as a high-energy phosphate (B84403) reservoir embopress.orgahajournals.org.

Anaplerotic Connections to the Tricarboxylic Acid Cycle

A direct consequence of this compound metabolism is its contribution to the tricarboxylic acid (TCA) cycle through the production of fumarate. The enzyme this compound lyase (ASL) cleaves this compound into arginine and fumarate uniprot.orge-century.uswikipedia.orgmedlineplus.govnih.govpnas.orgdroracle.aibu.edu.egresearchgate.net. Fumarate is a key intermediate within the TCA cycle, where it is converted to malate (B86768) by fumarase. This conversion replenishes TCA cycle intermediates, a process known as anaplerosis, thereby supporting continuous energy production and providing precursors for various biosynthetic pathways droracle.airesearchgate.netembopress.organnualreviews.orgresearchgate.netnih.govwikipedia.orgvedantu.comresearchgate.netslideshare.net. This connection between the urea (B33335) cycle (via this compound) and the TCA cycle is vital for managing nitrogenous waste and energy metabolism, particularly during periods of high metabolic demand or protein catabolism droracle.ai.

Key Metabolic Interconnections of this compound

PathwayThis compound's ContributionKey Enzymes Involved (from this compound)Downstream Products/ProcessesSignificance
Nitric Oxide Synthesis Via ArginineThis compound Lyase (ASL), Nitric Oxide Synthase (NOS)Nitric Oxide (NO)Signaling, vasodilation, immune regulation
Polyamine Biosynthesis Via Arginine -> OrnithineASL, Arginase, Ornithine Decarboxylase (ODC)Putrescine, Spermidine, SpermineCell growth, proliferation, differentiation
Creatine Synthesis Via ArginineASL, Arginine:Glycine Amidinotransferase (AGAT), Guanidinoacetate Methyltransferase (GAMT)CreatineCellular energy buffering, ATP regeneration
Tricarboxylic Acid Cycle Via FumarateThis compound Lyase (ASL)TCA Cycle Intermediates (e.g., Malate, Oxaloacetate)Energy production, precursor for biosynthesis, metabolic homeostasis

Compound List

this compound

Arginine

Fumarate

Nitric Oxide (NO)

Citrulline

Ornithine

Putrescine

Spermidine

Spermine

Glycine

Guanidinoacetate

S-adenosylmethionine (SAM)

S-adenosylhomocysteine (SAH)

Creatine

Urea

Aspartate

Oxaloacetate

Malate

Succinyl-CoA

Pathophysiological Research on Argininosuccinate Accumulation and Enzyme Deficiencies

Argininosuccinate Synthetase Deficiency (Citrullinemia Type I, CTLN1)

Citrullinemia Type I (CTLN1) is an autosomal recessive disorder caused by mutations in the ASS1 gene, which encodes the enzyme this compound synthetase. rupahealth.com The ASS1 gene is located on chromosome 9q34.1, spans approximately 63 kb, and consists of 16 exons. rupahealth.comthemedicalbiochemistrypage.org

The mutational spectrum of the ASS1 gene is broad and diverse. As of recent updates, over 137 mutations have been identified, including a significant number of novel variants. rupahealth.comnih.gov These mutations are distributed across the gene, primarily within exons 3 to 15. The types of mutations identified include:

Missense Mutations: These are the most common type, with at least 89 identified. They result in a single amino acid substitution in the this compound synthetase enzyme, which can alter its structure, stability, or function. medlineplus.govnih.gov

Nonsense Mutations: Approximately 19 nonsense mutations have been reported, leading to a premature stop codon and the production of a truncated, non-functional enzyme. nih.gov

Splicing Mutations: At least 17 mutations affect mRNA splicing, resulting in the incorrect removal of introns and the production of an abnormal protein. nih.gov

Deletions: About 12 deletion mutations have been identified, which can range from small to large segments of the gene, often causing a frameshift. nih.gov

Certain mutations are more prevalent in specific populations. The p.Gly390Arg (G390R) mutation is the most common variant identified in patients with classical citrullinemia and is found worldwide. rupahealth.comnih.gov Other recurrent mutations, such as p.Trp179Arg (W179R) and p.Arg363Trp (R363W), are frequently found in patients from specific geographic regions like Japan and Thailand, respectively. nih.gov

Table 2: Spectrum of Mutations in the ASS1 Gene
Mutation TypeNumber ReportedConsequence
Missense89+Single amino acid change, altering enzyme structure/function. nih.gov
Nonsense19+Premature stop codon, leading to a truncated protein. nih.gov
Splicing17+Aberrant mRNA processing, resulting in a non-functional protein. nih.gov
Deletions12+Removal of genetic material, often causing a frameshift. nih.gov

The pathogenesis of this compound Synthetase (ASS) deficiency stems from the disruption of the third step of the urea (B33335) cycle. The ASS1 enzyme catalyzes the condensation of citrulline and aspartate to form this compound. medlineplus.gov Mutations in the ASS1 gene impair or eliminate the function of this enzyme, leading to a metabolic block.

The primary molecular consequences of this enzymatic defect are:

Accumulation of Precursor Metabolites: The block prevents the liver from effectively processing excess nitrogen into urea. medlineplus.gov This leads to the buildup of upstream metabolites in the bloodstream. Ammonia (B1221849), a potent neurotoxin, accumulates to dangerous levels (hyperammonemia). medlineplus.govwikipedia.org Plasma citrulline levels also become markedly elevated, which is the biochemical hallmark of the disease. themedicalbiochemistrypage.org

Impaired Substrate Binding and Enzyme Structure: Most mutations are missense changes that likely alter the three-dimensional structure of the ASS enzyme. medlineplus.gov This can impair its ability to bind to its substrates, citrulline and aspartate, thereby reducing or abolishing its catalytic activity. medlineplus.gov

Production of Non-functional Protein: Other mutations, such as nonsense or frameshift deletions, lead to the production of an abnormally short or unstable version of the enzyme that cannot effectively participate in the urea cycle. medlineplus.govnih.gov In some cases, no cross-reacting immunological material (CRM) is detectable, indicating a complete lack of stable enzyme protein. nih.gov

Comparative Molecular Pathogenesis of ASL and ASS1 Deficiencies

While both this compound Lyase (ASL) and this compound Synthetase (ASS1) deficiencies are urea cycle disorders that lead to hyperammonemia, their molecular pathogenesis reveals key differences and similarities that account for their distinct clinical phenotypes.

Point of Metabolic Block:

ASS1 Deficiency: The metabolic block occurs at the conversion of citrulline and aspartate to this compound. This leads to the massive accumulation of citrulline and ammonia. This compound is not produced.

ASL Deficiency: The block is one step later, at the cleavage of this compound into arginine and fumarate (B1241708). This results in the accumulation of this compound, as well as elevated levels of citrulline (though typically less pronounced than in ASS1 deficiency) and ammonia.

Key Metabolite Accumulation and Deficiency:

ASS1 Deficiency: Characterized by extremely high levels of plasma citrulline and a deficiency of downstream products, including this compound and arginine.

ASL Deficiency: The pathognomonic finding is a massive elevation of this compound in plasma and urine. Arginine becomes an essential amino acid in both disorders due to the block in its endogenous synthesis. nih.gov

Dual Role of Enzymes and Systemic Impact: A crucial difference lies in the broader physiological roles of the ASL enzyme.

ASL: This enzyme is not only part of the urea cycle but is also integral to the arginine-fumarate and citrulline-NO cycles. Its deficiency leads to a systemic depletion of arginine for nitric oxide synthesis, resulting in multi-systemic complications like hypertension and a distinct neurocognitive profile that are not primary features of ASS1 deficiency. rupahealth.com The ASL-catalyzed reaction also produces fumarate, which links the urea cycle to the Krebs (TCA) cycle.

ASS1: The ASS1-catalyzed reaction consumes aspartate, linking the urea cycle to the TCA cycle. While its primary role is in ureagenesis, the loss of ASS1 has been shown to redirect aspartate towards pyrimidine (B1678525) synthesis, which can support cell proliferation, a mechanism of interest in cancer biology. nih.gov

Advanced Research Methodologies and Experimental Models in Argininosuccinate Science

Analytical Chemistry Techniques for Argininosuccinate and Related Metabolites

Analytical chemistry provides the essential tools for detecting, quantifying, and characterizing this compound and its associated metabolites in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Profiling

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the precise quantification and profiling of this compound (ASA) and other urea (B33335) cycle intermediates in biological samples such as plasma and urine nih.gov. This method is highly sensitive and specific, making it invaluable for diagnosing metabolic disorders like this compound lyase (ASL) deficiency nih.gov.

Advanced LC-MS/MS methods have been developed to rapidly quantify underivatized amino acids, including ASA, in human plasma. These methods often utilize mixed-mode chromatography, which achieves baseline separation of ASA from interfering compounds without the need for derivatization or ion-pairing agents researchgate.netiu.edu. Such approaches have demonstrated excellent limits of quantification (e.g., 1 μmol/L) and high accuracy, with inter-assay imprecision typically below 8.06% researchgate.net. These advancements allow for the detection of subtle, clinically relevant elevations of ASA that might be missed by less sensitive methods researchgate.net.

Furthermore, LC-MS/MS is employed for the analysis of urea cycle-related amino acids from dried blood spots (DBS), facilitating in vivo monitoring and therapeutic adjustment in conditions like ASL deficiency mdpi.com. This technique enables the accurate quantification of metabolites such as ornithine, citrulline, argininosuccinic acid, and arginine, which are critical for the diagnosis and management of urea cycle defects mdpi.com. LC-MS/MS methods have also been validated for the quantification of numerous amino acids in biological fluids like mouse plasma, aiding in the study of metabolic dynamics during disease progression nih.gov. The specificity of MS-based targeted analysis allows for both qualitative and quantitative assessments, distinguishing between molecules with similar retention times anaquant.com.

Capillary Electrophoresis-Mass Spectrometry (CE-ESI-TOF-MS) for Metabolite Analysis

Capillary Electrophoresis coupled with Electrospray Ionization Time-of-Flight Mass Spectrometry (CE-ESI-TOF-MS) is a powerful analytical technique for the comprehensive analysis of metabolites, including this compound (ASA) and its cyclic forms researchgate.netresearchgate.netnih.govacs.org. This method is particularly adept at identifying and quantifying anionic metabolites in complex biological samples acs.org.

Studies have utilized CE-ESI-TOF-MS to investigate the appearance and transformation of different forms of ASA, including its intramolecular cyclization. This allows for targeted screening and accurate identification of ASA and its cyclic derivatives, revealing dynamic equilibria that are pH-dependent nih.govacs.org. The technique provides insights into the predominant tautomeric structures of cyclic ASA derivatives, confirming the role of intramolecular hydrogen bonds researchgate.net. CE-MS has proven efficient in identifying modified amino acids and has been used in conjunction with NMR for studying urea cycle disorders researchgate.net. Improved sheath-flow CE-MS methods, employing platinum ESI spray needles, have enhanced robustness and sensitivity for anionic metabolite analysis acs.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (1H-NMR), is a valuable tool for structural and metabolic studies related to this compound (ASA) and its associated metabolic disorders researchgate.netresearchgate.netnih.govnih.govrevistadechimie.roresearchgate.net. NMR provides a holistic view of metabolism, making it a cornerstone of metabolomics and a powerful diagnostic aid for inborn errors of metabolism revistadechimie.ro.

In the context of argininosuccinic aciduria (ASA), 1H-NMR spectroscopy of urine samples has effectively identified diagnostic metabolites, revealing high concentrations of argininosuccinic acid in patients nih.govrevistadechimie.roresearchgate.net. NMR analysis has been instrumental in definitively diagnosing ASA by identifying these characteristic metabolic markers revistadechimie.roresearchgate.net. NMR spectroscopy has also been used to investigate the structure of cyclic derivatives of ASA, providing insights into tautomeric structures and the influence of intramolecular hydrogen bonds researchgate.netnih.gov. Furthermore, NMR has been employed to study patients with other urea cycle disorders by analyzing their metabolic profiles nih.gov. The distinct spectral fingerprints generated by metabolites like this compound enhance diagnostic specificity nih.gov.

Enzyme-Linked Immunosorbent Assays (ELISA) for Protein Detection

Enzyme-Linked Immunosorbent Assays (ELISA) are widely used for the detection and quantification of specific proteins involved in this compound metabolism, such as this compound synthetase (ASS1) and this compound lyase (ASL) mybiosource.combosterbio.comassaygenie.comfn-test.comabbexa.com. These assays rely on antibody-antigen interactions coupled with a detection system to quantify target proteins in biological samples.

ELISA kits are available for the detection of human this compound lyase (ASL) in various biological fluids, including serum, plasma, and tissue homogenates mybiosource.combosterbio.comabbexa.com. These kits are designed to detect native ASL and typically employ a sandwich ELISA format with high sensitivity and specificity mybiosource.comabbexa.com. The principle involves the binding of ASL in a sample to a pre-coated antibody, followed by detection with a biotinylated antibody and an enzyme conjugate that produces a colorimetric signal mybiosource.comfn-test.comabbexa.com. Similarly, ELISA kits are developed for the quantification of mouse this compound synthase (ASS1) in samples such as serum, plasma, and cell culture supernatants assaygenie.com. These kits are crucial for research applications, including the study of ASS1 expression and its role in metabolic pathways assaygenie.comnih.gov. The specificity of these ELISA kits ensures accurate detection of the target protein fn-test.com.

Molecular Genetics and Gene Engineering Approaches

Molecular genetics and gene engineering provide powerful tools to investigate the genetic basis of disorders related to this compound metabolism and to understand the functional impact of genetic variations.

Functional Characterization of Gene Variants through Mini-Gene Splicing Assays

Mini-gene splicing assays are a critical tool for investigating the functional consequences of genetic variants, particularly those located in introns, on gene splicing. These assays are employed to understand how mutations in genes like this compound lyase (ASL) can lead to aberrant mRNA splicing and, consequently, disease, such as argininosuccinic aciduria (ASA) frontiersin.orgdntb.gov.uanih.govnih.gov.

In these assays, a minigene construct, typically containing a portion of the gene including exons and introns, is cloned into an expression vector frontiersin.orgnih.gov. This construct is then transfected into cultured cells, and the splicing outcome of the minigene is analyzed frontiersin.orgnih.gov. By comparing the splicing patterns of wild-type and variant minigenes, researchers can determine if a specific variant causes exon skipping, intron retention, or the activation of cryptic splice sites frontiersin.orgnih.govnih.gov. For instance, studies have used minigene vectors to confirm that an intronic variant (c.208-15 T>A) in the ASL gene causes aberrant splicing, leading to the retention of 13 base pairs in intron 2 to exon 3 frontiersin.orgnih.govnih.gov. This method offers advantages such as analyzing splicing outcomes without needing RNA directly from patients and quantifying single mutant allele effects without interference from wild-type alleles, ensuring high reproducibility frontiersin.orgnih.gov. These functional studies are essential for classifying the pathogenicity of genetic variants and enriching the mutational profile of genes associated with metabolic disorders frontiersin.orgnih.govnih.gov.

Broader Biological and Biotechnological Significance of Argininosuccinate Metabolism

Role in Plant Physiology, Stress Responses, and Defense Mechanisms

In plants, the metabolism of argininosuccinate is an integral part of the arginine biosynthesis pathway, which is crucial for nitrogen storage, transport, and utilization. researchgate.net Arginine, the end product of the pathway involving this compound, has the highest nitrogen-to-carbon ratio among all proteinogenic amino acids, making it an efficient molecule for storing and mobilizing organic nitrogen. researchgate.netebi.ac.uk The synthesis of arginine from ornithine involves two key steps that directly involve this compound: first, this compound Synthase (AS) catalyzes the conversion of citrulline and aspartate into this compound, and second, this compound Lyase (ASL) cleaves this compound to produce arginine and fumarate (B1241708). nih.govoup.com

The significance of this pathway extends beyond basic nitrogen metabolism into critical stress response and defense mechanisms. researchgate.nethmdb.ca Research has demonstrated that the genes encoding AS and ASL are strongly induced in plants during pathogenic infections. For instance, in Arabidopsis thaliana, expression of both AS and ASL genes increases significantly upon infection with the bacterium Pseudomonas syringae. nih.govresearchgate.net Mutant plants with reduced expression of these genes show enhanced susceptibility to both virulent and avirulent strains of the pathogen. nih.gov This susceptibility can be reversed by supplying exogenous L-arginine, highlighting that the proper functioning of the this compound-to-arginine pathway is essential for mounting an effective defense response. nih.govresearchgate.net

The defensive role of this metabolic pathway is linked to the production of important signaling and defense molecules derived from arginine:

Nitric Oxide (NO): Arginine is a primary precursor for nitric oxide, a key signaling molecule in plant defense. nih.gov NO is involved in triggering the hypersensitive response, a form of localized cell death that restricts pathogen spread. nih.gov Reduced arginine synthesis, due to impaired this compound metabolism, leads to decreased NO production and compromised defense capabilities. nih.gov

Polyamines: Arginine is also a precursor for polyamines like putrescine, spermidine (B129725), and spermine (B22157). researchgate.net These molecules are vital for various developmental processes and are heavily involved in plant responses to both biotic and abiotic stresses, including drought, salinity, and pathogen attack. researchgate.nethmdb.ca

Proline: Arginine can serve as a precursor for proline, an important osmolyte that accumulates in plants under various stress conditions to maintain cellular turgor and protect against oxidative damage. nih.gov

The upregulation of this compound metabolism enzymes during stress suggests a strategic reallocation of resources to bolster plant defenses. The fumarate produced from the cleavage of this compound can also be channeled back into the tricarboxylic acid (TCA) cycle, linking nitrogen assimilation with central carbon metabolism to support the energy demands of defense responses. nih.gov

Metabolite Derived from ArginineFunction in Plant Stress ResponseReference
Nitric Oxide (NO)Signaling molecule in defense; triggers hypersensitive response nih.gov
Polyamines (e.g., Putrescine)Regulate development and enhance tolerance to biotic and abiotic stress researchgate.nethmdb.ca
ProlineOsmolyte for maintaining cell turgor and mitigating oxidative damage nih.gov

This compound Metabolism in Microbial Physiology and Ecology

The arginine biosynthesis pathway, with this compound as a central intermediate, is widespread among bacteria and fungi, where it plays fundamental roles in nitrogen metabolism, growth, and adaptation to diverse environments. researchgate.netasm.org In many microorganisms, arginine synthesis is a key anabolic route for incorporating nitrogen from precursors like glutamate (B1630785) and ammonia (B1221849) into biomass. oup.com The enzymes this compound Synthetase (ASS) and this compound Lyase (ASL) are essential for converting citrulline to arginine in these organisms. oup.comasm.org

The physiological importance of this pathway is particularly evident in pathogenic microbes. For some bacteria, the ability to synthesize their own arginine is critical for survival and virulence within a host environment where this amino acid may be scarce. nih.gov For example, in Streptococcus pneumoniae, strains that can convert citrulline to arginine via this compound synthetase and lyase show enhanced growth and virulence in mouse models of pneumonia and meningitis. nih.gov In macrophages, the host's immune cells, arginine is used to produce nitric oxide to kill invading pathogens. microbiologyresearch.org The pathogen's own arginine metabolism can therefore be crucial for its ability to thrive despite the host's defenses. microbiologyresearch.org

In the fungal kingdom, this compound metabolism is linked to distinct physiological traits. In the cultivated mushroom Agaricus bisporus, the accumulation of urea (B33335) is a notable feature of its fruiting bodies. researchgate.net The enzymes ASS and ASL are key to this process, as they produce the arginine that serves as the main precursor for urea formation. researchgate.net Studies involving the downregulation of the asl gene in A. bisporus resulted in reduced yield and abnormal development, confirming the importance of this pathway for its normal life cycle. nih.gov Similarly, arginine auxotrophs of the pathogenic yeast Candida albicans that lack functional this compound lyase are unable to form germ tubes, a key step in its infection process, unless arginine is supplied externally. wikipedia.org

From an ecological perspective, this compound metabolism can be a defining factor in symbiotic and competitive interactions. A remarkable example is the mutualism between attine ants and the fungi they cultivate. These ants have lost the gene for this compound lyase, rendering them incapable of synthesizing their own arginine. soilsa.com This genetic deficiency makes them completely dependent on their fungal cultivars for this essential amino acid, cementing a tight co-dependent relationship. soilsa.com In soil ecosystems, amino acids like arginine are valuable nitrogen sources. The ability of soil microbes to synthesize and metabolize arginine influences nitrogen cycling and the competition for nutrients between different microbial species and between microbes and plants. caas.cnnih.gov

Novel Research Avenues in Therapeutic Strategy Development (excluding clinical trials and direct patient management)

Defects in the enzyme this compound Lyase (ASL) lead to Argininosuccinic Aciduria (ASA), a severe inherited urea cycle disorder characterized by the accumulation of this compound and ammonia in the body. researchgate.net The limitations of current treatments, which primarily involve strict dietary management and nitrogen-scavenging drugs, have spurred research into novel therapeutic approaches targeting the underlying genetic and enzymatic defect. nih.gov Preclinical studies in cellular and animal models are exploring the potential of enzyme modulation and genetic interventions.

This strategy focuses on restoring the deficient ASL enzyme activity to re-establish the normal metabolic pathway, thereby preventing the buildup of toxic this compound and ammonia. A prominent approach in preclinical development is mRNA therapy.

mRNA Therapy: This involves delivering synthetic messenger RNA (mRNA) encoding the correct human ASL protein (hASL) to the liver, the primary site of the urea cycle. In a mouse model of ASA (AslNeo/Neo), systemic administration of hASL mRNA encapsulated in lipid nanoparticles (LNPs) has shown significant therapeutic effects. microbiologyresearch.org Studies have demonstrated that weekly administration of hASL mRNA to neonatal mice normalized their phenotype, corrected plasma metabolite levels, and restored liver ASL expression and activity to physiological levels. microbiologyresearch.org When the therapy was initiated in adult mice, it still resulted in a substantial, albeit partial, rescue of the disease phenotype. microbiologyresearch.org This approach effectively reroutes metabolism by providing a transient template for the synthesis of the functional enzyme, thereby correcting ureagenesis and improving associated liver disease markers. microbiologyresearch.org

Gene therapy aims to provide a long-lasting or permanent correction by introducing a functional copy of the ASL gene into the patient's cells. Several platforms are being investigated in preclinical models of ASA.

Adeno-Associated Virus (AAV) Vectors: AAV vectors are a popular choice for liver-directed gene therapy due to their safety profile and efficiency in transducing non-dividing cells like hepatocytes. In mouse models of ASA, a single intravenous injection of an AAV vector carrying a functional copy of the Asl gene has led to long-term correction of the urea cycle. researchgate.net This treatment resulted in phenotypic rescue in adult mice and increased survival in neonatally-injected animals, demonstrating proof-of-concept for AAV-mediated gene replacement.

Lentiviral Vectors: Lentiviral vectors have also been tested for in vivo gene therapy for ASA. A study using an ASL-deficient mouse model showed that a single intravenous administration of a lentiviral vector with a codon-optimized hASL transgene at birth led to normalization of growth, correction of urea cycle biomarkers, and sustained liver ASL activity at physiological levels for at least three months. wikipedia.org Safety studies in these preclinical models showed no evidence of vector-related toxicity or tumor formation. wikipedia.org

CRISPR-Based Gene Editing: A more recent strategy involves directly correcting the disease-causing mutation in the patient's own DNA. Adenine base editors (ABEs), a precise form of CRISPR technology, have been used to correct a common ASL mutation (c.1153C>T) in patient-derived cells. nih.gov When this correction was performed in human-induced pluripotent stem cells (hiPSCs) that were then differentiated into hepatocyte-like cells, the levels of this compound decreased dramatically, indicating a functional rescue of the urea cycle. nih.gov Furthermore, researchers successfully delivered the ABE machinery as RNA molecules within lipid nanoparticles to patient fibroblasts, achieving efficient gene editing and normalization of the metabolic defect with minimal off-target effects. nih.gov This work provides a strong preclinical foundation for developing a therapeutically relevant gene-editing approach for ASA.

Therapeutic StrategyMechanismPreclinical ModelKey FindingsReference
mRNA TherapyDelivers mRNA encoding functional ASL enzymeAslNeo/Neo mouse modelNormalized phenotype, restored ureagenesis and liver ASL activity microbiologyresearch.org
AAV Gene TherapyDelivers a functional copy of the Asl gene via AAV vectorHypomorphic ASA mouse modelPhenotypic rescue in adult mice; increased survival in neonates researchgate.net
Lentiviral Gene TherapyDelivers a functional copy of the Asl gene via lentiviral vectorASL-deficient mouse modelNormalized growth and biomarkers; sustained liver ASL activity wikipedia.org
CRISPR Base EditingDirectly corrects the pathogenic mutation in the ASL genePatient-derived hiPSCs and fibroblastsEfficient gene editing and metabolic normalization in vitro nih.gov

Q & A

Q. What methodologies are recommended to quantify argininosuccinate synthase (ASS1) and lyase (ASL) activity in vitro?

To measure ASS1 activity, researchers often employ enzymatic assays that monitor the conversion of citrulline and aspartate to this compound via spectrophotometric detection of ATP consumption (linked to pyrophosphate release). For ASL, activity is quantified by measuring fumarate production using HPLC or colorimetric assays . Western blotting and RT-PCR are standard for assessing protein and mRNA expression levels, respectively. In cell cultures, knockdown/overexpression models (e.g., siRNA or plasmid transfection) can validate functional roles .

Q. How does ASS1 contribute to the urea cycle and nitric oxide (NO) synthesis in non-hepatic tissues?

ASS1 catalyzes the rate-limiting step in arginine biosynthesis by condensing citrulline and aspartate into this compound, which is then cleaved by ASL to produce arginine. In the liver, this supports urea cycle function, while in endothelial and neuronal cells, it sustains NO synthesis by recycling citrulline back to arginine—a process termed the "citrulline-NO cycle" . Methodologically, immunohistochemistry and gene knockout models (e.g., ASS1−/− mice) are used to map tissue-specific expression and metabolic flux .

Advanced Research Questions

Q. How can researchers address contradictory findings on ASS1 expression in cancer models (e.g., suppression in osteosarcoma vs. dependency in ovarian tumors)?

Contradictions may arise from tissue-specific arginine auxotrophy or compensatory pathways. To resolve these:

  • Perform in situ metabolic profiling (e.g., LC-MS/MS) to quantify arginine and citrulline levels in tumor microenvironments.
  • Use CRISPR-Cas9 to knockout ASS1 in ovarian cancer cell lines and assess viability under arginine-depleted conditions.
  • Validate findings with clinical samples via IHC and correlate ASS1 expression with patient survival data . Such approaches contextualize ASS1's role as either a biomarker or therapeutic target .

Q. What experimental designs are optimal for studying the neurotoxicity of this compound in ASL deficiency?

  • Animal models : Generate ASL−/− mice or use CRISPR-edited neuronal cultures to mimic deficiency. Measure this compound accumulation via LC-MS and assess neurobehavioral outcomes.
  • Intervention studies : Administer creatine (a guanidino compound scavenger) to evaluate its efficacy in reducing neurotoxicity, as shown in murine models .
  • Mechanistic analysis : Use transcriptomics to identify dysregulated pathways (e.g., nitric oxide signaling, oxidative stress) and electrophysiology to monitor neuronal hyperexcitability .

Q. How does tissue-specific epigenetic regulation of ASS1 impact arginine recycling in macrophages during inflammation?

Advanced methodologies include:

  • ChIP-seq to map histone modifications (e.g., H3K27ac) at the ASS1 promoter in polarized macrophages.
  • Methylation-specific PCR to assess DNA methylation changes under pro-inflammatory stimuli (e.g., LPS/IFN-γ).
  • Metabolic flux analysis using ¹³C-citrulline tracing to quantify arginine synthesis rates. These techniques reveal how epigenetic mechanisms fine-tune ASS1 expression to meet immune cell demands .

Methodological Best Practices

  • Data contradiction analysis : When conflicting results arise (e.g., ASS1’s dual role in cancer), employ multi-omics integration (proteomics, metabolomics) and cross-validate findings using orthogonal techniques (e.g., siRNA + rescue experiments) .
  • Experimental controls : Include arginine-free media controls in auxotrophy studies and isogenic wild-type lines in knockout models to isolate genotype-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.